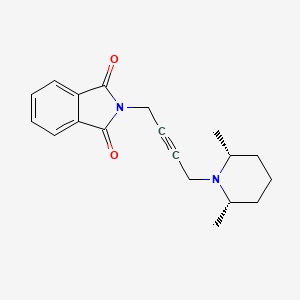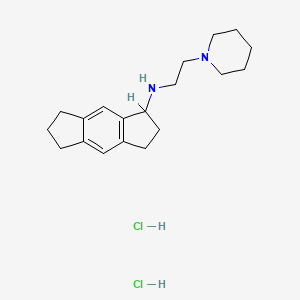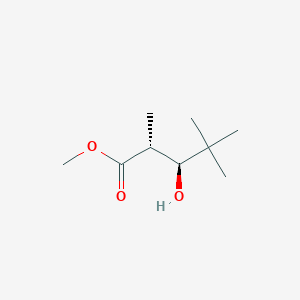![molecular formula C16H17N3 B14445453 N-(4'-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine CAS No. 76841-35-5](/img/structure/B14445453.png)
N-(4'-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4’-Methyl[1,1’-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine is an organic compound that features a biphenyl group substituted with a methyl group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-Methyl[1,1’-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving an appropriate diamine and a carbonyl compound under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4’-Methyl[1,1’-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
N-(4’-Methyl[1,1’-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4’-Methyl[1,1’-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methylbiphenyl: Lacks the imidazole ring, making it less versatile in terms of hydrogen bonding and metal coordination.
Biphenyl-2-yl-imidazole: Similar structure but without the methyl group, which can affect its hydrophobic interactions and binding affinity.
Uniqueness
N-(4’-Methyl[1,1’-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine is unique due to the presence of both the biphenyl and imidazole moieties, which confer distinct chemical and biological properties. The methyl group further enhances its hydrophobic interactions, making it a valuable compound for various applications.
Properties
CAS No. |
76841-35-5 |
|---|---|
Molecular Formula |
C16H17N3 |
Molecular Weight |
251.33 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C16H17N3/c1-12-6-8-13(9-7-12)14-4-2-3-5-15(14)19-16-17-10-11-18-16/h2-9H,10-11H2,1H3,(H2,17,18,19) |
InChI Key |
KYOLKWAQMKMTTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2NC3=NCCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


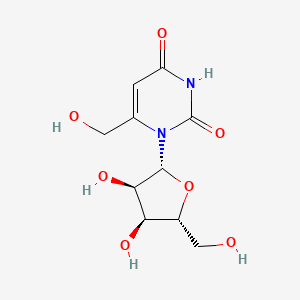

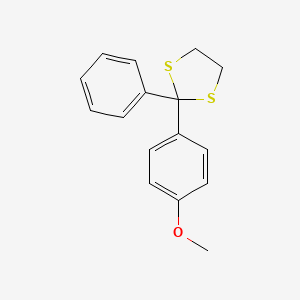
![2-[(Propan-2-yl)oxy]-1,3-dioxolane](/img/structure/B14445395.png)
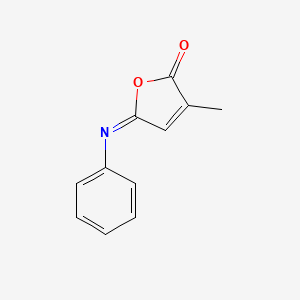

![{[tert-Butyl(diphenyl)silyl]oxy}ethanethioic S-acid](/img/structure/B14445400.png)
![6-[(4-nitrophenyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14445403.png)

![3-Amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B14445410.png)
![2,2'-({4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14445413.png)
